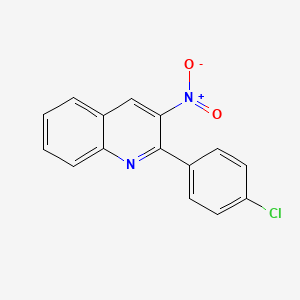

2-(4-Chlorophenyl)-3-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

5443-78-7 |

|---|---|

Molecular Formula |

C15H9ClN2O2 |

Molecular Weight |

284.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-nitroquinoline |

InChI |

InChI=1S/C15H9ClN2O2/c16-12-7-5-10(6-8-12)15-14(18(19)20)9-11-3-1-2-4-13(11)17-15/h1-9H |

InChI Key |

UGGPGFDMXNAAPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 2 4 Chlorophenyl 3 Nitroquinoline

Reactivity of the Nitro Group at Position 3

The electron-withdrawing nature of the nitro group at position 3 significantly influences the chemical reactivity of the quinoline (B57606) ring system. This functional group is a key target for transformations, leading to a variety of derivatives with potential applications in medicinal and materials chemistry.

Reduction to Amino-Quinoline Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strong electron-withdrawing group to a potent electron-donating group. This, in turn, modifies the reactivity of the entire quinoline scaffold.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. masterorganicchemistry.com For instance, the reduction of a similar compound, 2-(3-chlorophenyl)-4-nitroquinoline, to its corresponding amino derivative was successfully achieved using tin(II) chloride (SnCl2) and concentrated hydrochloric acid, as well as with iron and ammonium (B1175870) chloride, affording high yields of the amino product. Another mild and effective method involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine. beilstein-journals.org

It is important to note that the reaction conditions can sometimes lead to unexpected products. In the case of 2-(3-chlorophenyl)-4-nitroquinoline, reduction with tin and concentrated hydrochloric acid at elevated temperatures resulted in a de-nitro product, 2-(3-chlorophenyl)-quinoline, instead of the expected amino derivative. This highlights the importance of carefully selecting the reducing agent and reaction conditions to achieve the desired outcome.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction | May also reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation. commonorganicchemistry.com |

| Sn/HCl | Concentrated HCl, ethanol, often heated | Strong reducing agent, readily available | Can lead to de-nitration in some cases, harsh acidic conditions. |

| Fe/NH₄Cl | Ethanol/water, reflux | Milder than Sn/HCl, often used for selective reductions | Reaction workup can be tedious. |

| SnCl₂ | Ethanol, concentrated HCl | Good yields, effective for nitroarenes | Requires stoichiometric amounts of the reagent. |

| HSiCl₃/Tertiary Amine | Dichloromethane, room temperature | Mild, metal-free, high yields | Trichlorosilane is moisture-sensitive. beilstein-journals.org |

Participation in Cycloaddition or Condensation Reactions

While the primary reactivity of the nitro group is its reduction, it can potentially participate in other types of reactions under specific conditions. Cycloaddition reactions are powerful tools in organic synthesis for the construction of ring systems. numberanalytics.compressbooks.pub For instance, 1,3-dipolar cycloadditions involving nitro compounds can lead to the formation of five-membered heterocyclic rings. uchicago.edu However, the direct participation of the nitro group of 2-(4-chlorophenyl)-3-nitroquinoline in cycloaddition reactions is not extensively documented and would likely require activation or transformation into a more suitable functional group.

Condensation reactions involving the nitro group are also plausible, particularly after its partial reduction to a nitroso or hydroxylamino derivative. These intermediates can then react with various nucleophiles. For example, the condensation of a nitroso compound with an amine can form an azoxy compound. While direct condensation of the nitro group is uncommon, its transformation products open up avenues for such reactions.

Reactivity of the Chlorophenyl Moiety at Position 2

The 2-(4-chlorophenyl) substituent provides another site for functionalization, allowing for the modification of the aryl group attached to the quinoline core.

Nucleophilic Aromatic Substitution on the Phenyl Ring

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aryl halides. wikipedia.orgyoutube.com In the case of this compound, the chlorine atom on the phenyl ring can be displaced by a variety of nucleophiles. The success of this reaction is often dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing quinoline ring system, particularly with the nitro group at position 3, can activate the chlorophenyl ring towards nucleophilic attack, although the effect is transmitted through a single bond. libretexts.org For a nucleophilic aromatic substitution to occur readily, strong electron-withdrawing groups are typically required to be ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov In this molecule, the activating effect is less direct.

Potential for Further Cross-Coupling Functionalization

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. youtube.com These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines are all possibilities for further functionalizing the chlorophenyl moiety. nih.govrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The success of such reactions on similar polyhalogenated heterocyclic systems has been demonstrated, suggesting that a sequential and regioselective functionalization strategy could be developed for this compound. nih.gov

Reactivity of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and can participate in reactions typical of tertiary amines and heterocyclic nitrogen atoms. uop.edu.pk It can be protonated by acids to form quinolinium salts. uop.edu.pk Furthermore, the nitrogen can react with alkyl halides to form quaternary ammonium salts, a process known as quaternization. The reactivity of the quinoline nitrogen can also be influenced by the substituents on the ring. The electron-withdrawing nitro group at position 3 will decrease the basicity of the nitrogen atom compared to unsubstituted quinoline. The nitrogen atom can also be oxidized to form a quinoline N-oxide, which can then undergo its own unique set of reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the quinoline ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the molecule's steric and electronic properties.

N-Alkylation: The introduction of an alkyl group onto the quinoline nitrogen can be accomplished through nucleophilic substitution reactions. Typically, this involves reacting the quinoline with an alkyl halide or sulfonate. nih.gov While specific studies on this compound are not prevalent, general methodologies for N-alkylation of heterocyclic amines are well-established. nih.govacs.org For instance, challenging N-alkylation reactions have been successfully performed under mild conditions using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in a solvent such as N,N-Dimethylformamide (DMF). acs.org Another approach involves acid-catalyzed alkylation using trichloroacetimidates as the alkylating agents. researchgate.net The construction of these carbon-nitrogen bonds is a foundational transformation in the pharmaceutical industry. nih.gov

N-Acylation: This process involves the introduction of an acyl group (R-C=O) to the quinoline nitrogen. It is generally achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640). These acylation reactions are a fundamental part of the broader class of nucleophilic acyl substitution reactions. researchgate.net

Table 1: General Conditions for N-Alkylation and N-Acylation

| Reaction Type | Reagents | Catalyst/Base | Solvent | Notes |

| N-Alkylation | Alkyl Halides, Alkyl Sulfonates | Cesium Carbonate | DMF | Mild conditions suitable for difficult alkylations. acs.org |

| Trichloroacetimidates | Acid Catalyst (e.g., CSA) | DCE | Acid-catalyzed method. researchgate.net | |

| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Pyridine) | Dichloromethane | Standard acylation procedure. researchgate.net |

Quinoline N-Oxide Formation and Transformations

The oxidation of the quinoline nitrogen to an N-oxide introduces a new functional group that can be used for further transformations.

N-Oxide Formation: The synthesis of quinoline N-oxides can be achieved by treating the quinoline with an oxidizing agent. A common method involves the use of hydrogen peroxide in acetic acid. nih.gov The resulting N-oxide enhances the reactivity of the quinoline ring, particularly at the C2 and C4 positions. New synthetic routes have been developed for substituted quinoline N-oxides via the base-induced cyclization of specific precursors, highlighting the ongoing interest in this class of compounds.

Transformations of N-Oxides: Quinoline N-oxides are valuable synthetic intermediates. One of their key reactions is deoxygenation to regenerate the parent quinoline. A notable chemoselective method allows for the removal of the oxygen atom from a quinoline N-oxide in the presence of a pyridine (B92270) N-oxide by carefully selecting a specific photocatalyst. This reactivity allows the N-oxide to be used as a protecting or directing group that can be removed later in a synthetic sequence.

Derivatization Strategies for Analytical and Modulatory Purposes

Modifying the this compound structure is essential for enhancing its utility in analytical methods or for creating analogues with different biological activities.

Formation of Esters from Carboxylic Acid Derivatives

While this compound does not inherently possess a carboxylic acid group, a hypothetical derivative containing this functionality could be readily converted to a variety of esters. Esterification is a common strategy to modify polarity, solubility, and metabolic stability.

Fischer Esterification: This classic method involves reacting the carboxylic acid derivative with an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst). The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.

Coupling Reagent-Mediated Esterification: Modern methods often employ coupling reagents to facilitate ester formation under milder conditions, which is particularly useful for complex molecules. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and N,N'-Diisopropylcarbodiimide (DIC) in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP) are frequently used. These methods are highly efficient for coupling carboxylic acids with a wide range of alcohols, including primary, secondary, and phenolic alcohols.

Table 2: Common Esterification Methods for Carboxylic Acid Derivatives

| Method | Reagents | Conditions | Applicability |

| Fischer Esterification | Alcohol, Acid Catalyst (H₂SO₄, TsOH) | Typically heated, excess alcohol | Simple, cost-effective for robust substrates. |

| EDCI Coupling | Alcohol, EDCI, NaHCO₃ | 5% H₂O-CH₃CN | Selective for primary alcohols. |

| DIC/DMAP Coupling | Alcohol, DIC, DMAP | Room temperature or heated | Highly efficient, broad substrate scope. |

| TBTU/TATU/COMU Coupling | Alcohol, Coupling Reagent, Organic Base | Room temperature | Rapid reactions with primary and secondary alcohols. |

Introduction of Reporter Groups for Detection

The quinoline scaffold is inherently fluorescent, making it an attractive core for developing fluorescent probes. nih.gov The introduction of specific functional groups, or "reporter groups," can tune these fluorescent properties or provide a handle for conjugation to other molecules.

Strategies for Introducing Reporter Groups:

Functional Group Modification: One approach is to introduce a reactive functional group onto the quinoline ring, such as an amino group, which can then be covalently linked to a fluorophore or other reporter molecule. The synthesis of 8-aminoquinoline (B160924) derivatives is a well-established route for creating fluorescent chemosensors.

Alkylation for Cross-Linking: Alkylation reactions at the quinoline nitrogen can be used to introduce cross-linkable groups, such as those containing isothiocyanate or azide (B81097) functionalities. nih.gov These reactive derivatives can then be used to covalently attach the quinoline fluorophore to biomolecules like proteins or nucleic acids for detection purposes. nih.gov

Strategic Substitution: The position and nature of substituents on the quinoline ring can dramatically influence its fluorescent properties. For instance, strategic functionalization at the 3-position of a pyridine ring within a larger structure has been used to create molecules with strong fluorescence. This principle could be applied to modify the this compound scaffold to create novel probes for biological imaging or sensing applications.

Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenyl 3 Nitroquinoline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the various functional groups present within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. perkinelmer.com The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2-(4-chlorophenyl)-3-nitroquinoline, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structural components.

The presence of the nitro (NO₂) group, a critical feature of the molecule, would be confirmed by strong, characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are anticipated. researchgate.net The asymmetric stretch typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, generally between 1360 and 1300 cm⁻¹.

The aromatic quinoline (B57606) and chlorophenyl rings will also produce a series of distinct peaks. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are anticipated in the 1620-1430 cm⁻¹ range. rsc.org Furthermore, the C-Cl stretching vibration associated with the chlorophenyl group typically gives rise to a strong absorption in the 1090-1080 cm⁻¹ region, although its exact position can be influenced by the substitution pattern. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution patterns on the aromatic rings.

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Asymmetric NO₂ Stretch | 1560 - 1500 | Strong |

| Aromatic C=C and C=N Stretch | 1620 - 1430 | Medium-Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| C-Cl Stretch | 1090 - 1080 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium-Strong |

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrations that result in a change in the polarizability of a molecule. nih.gov While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar and symmetric vibrations. researchgate.net

For this compound, the symmetric stretching vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The nitro group also exhibits a strong, characteristic Raman band corresponding to its symmetric stretching vibration, which is often more intense in the Raman spectrum than in the FT-IR spectrum. researchgate.net This makes Raman spectroscopy a powerful tool for confirming the presence of this functional group. The C-Cl bond, due to its polarizability, should also be Raman active. uantwerpen.be

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes within the molecule, enhancing the confidence in the identification of its functional groups. researchgate.net

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1600 & ~1000 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| C-Cl Stretch | ~700 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While vibrational spectroscopy identifies the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of individual atoms, allowing for a complete structural elucidation.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the aromatic protons of the quinoline and chlorophenyl rings would dominate the spectrum, appearing in the downfield region (typically δ 7.0-9.0 ppm). uncw.edu

The protons on the quinoline ring would exhibit a complex splitting pattern due to spin-spin coupling with their neighbors. uncw.edu The proton at position 4, being adjacent to the electron-withdrawing nitro group, would be expected to be significantly deshielded and appear at a high chemical shift. The protons on the benzo part of the quinoline ring (H-5, H-6, H-7, and H-8) would also show distinct multiplets. rsc.org

The protons on the 4-chlorophenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The integration of the signals would correspond to the number of protons in each environment, further confirming the structure.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H-4 | > 8.5 | Singlet |

| Quinoline H-5, H-8 | 8.0 - 8.3 | Multiplet |

| Quinoline H-6, H-7 | 7.6 - 7.9 | Multiplet |

| Chlorophenyl H-2', H-6' | 7.5 - 7.8 (doublet) | Doublet |

| Chlorophenyl H-3', H-5' | 7.3 - 7.5 (doublet) | Doublet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. rsc.org

The carbon atoms of the aromatic rings will appear in the δ 110-160 ppm range. The carbon atom attached to the nitro group (C-3) and the carbon bearing the chlorophenyl group (C-2) are expected to be significantly deshielded. researchgate.net The carbon atom attached to the chlorine (C-4') will also show a characteristic chemical shift. Quaternary carbons, such as C-2, C-3, C-4a, C-8a, C-1', and C-4', can be identified by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum. youtube.com

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | > 150 |

| C-3 | ~145 - 150 |

| C-4 | ~130 - 135 |

| C-4a | ~140 - 145 |

| C-5, C-8 | ~128 - 132 |

| C-6, C-7 | ~125 - 129 |

| C-8a | ~148 - 152 |

| C-1' | ~135 - 140 |

| C-2', C-6' | ~129 - 133 |

| C-3', C-5' | ~127 - 130 |

| C-4' | ~134 - 138 |

To unambiguously assign all the proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR experiments are indispensable. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. researchgate.net For this compound, COSY would show correlations between adjacent protons on the quinoline and chlorophenyl rings, allowing for the tracing of the spin systems and confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com By correlating the assigned proton signals with their attached carbons, the chemical shifts of the protonated carbons in the ¹³C NMR spectrum can be definitively assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations between the protons on the chlorophenyl ring and the C-2 carbon of the quinoline ring would confirm the connection point between the two ring systems.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound through fragmentation analysis. Various ionization techniques offer complementary information.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed information about the fragmentation of this compound. In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) and a series of fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 284.69 g/mol . echemi.com

Key fragmentation patterns for aromatic and nitro compounds in EI-MS often involve the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu For this compound, characteristic fragments would likely arise from:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds, resulting in a significant peak at M-46.

Loss of Cl: Cleavage of the carbon-chlorine bond on the phenyl ring.

Ring fragmentation: Complex fragmentation of the quinoline and phenyl rings, leading to a series of smaller ions.

The resulting mass spectrum provides a unique fingerprint for the compound, confirming its identity and offering insights into its structural stability.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. rsc.orgnih.gov Unlike EI-MS, ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This technique is valuable for accurately determining the molecular weight of this compound.

The ESI-MS spectrum of this compound would be expected to show a prominent peak at m/z 285.0426, corresponding to the protonated molecule [C₁₅H₉ClN₂O₂ + H]⁺. The high sensitivity of modern ESI mass spectrometers allows for the analysis of trace amounts of the compound. chemrxiv.org By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information similar to that obtained from EI-MS, but with greater control over the fragmentation process. rsc.orguvic.ca

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with a high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. The exact mass of C₁₅H₉ClN₂O₂ is 284.0353. echemi.com

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The high accuracy of HRMS confirms the molecular formula and lends significant confidence to the structural assignment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov GC-MS is widely used to assess the purity of a sample and to confirm the identity of its components. chromatographyonline.com

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After eluting from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and a mass spectrum is recorded. researchgate.net This provides a second layer of identification and can be used to quantify the compound in a mixture. researchgate.netnih.gov The combination of retention time and mass spectrum provides a high degree of certainty in the identification and purity assessment of this compound. chromatographyonline.comscielo.org.co

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic quinoline and chlorophenyl rings, as well as the nitro group.

| Technique | Observed Data | Interpretation |

|---|---|---|

| EI-MS | Molecular Ion (M⁺) and fragment ions | Confirms molecular weight and provides structural information through fragmentation patterns. |

| ESI-MS | Protonated Molecule [M+H]⁺ | Accurately determines the molecular weight with minimal fragmentation. |

| HRMS | Exact Mass (e.g., 284.0353) | Determines the precise elemental composition. |

| GC-MS | Retention Time and Mass Spectrum | Assesses purity and confirms identity. |

| UV-Vis | Absorption Maxima (λmax) | Provides information on electronic transitions and conjugation within the molecule. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its detailed molecular architecture, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The crystal structure would reveal the planarity of the quinoline ring system and the relative orientation of the 4-chlorophenyl and nitro groups. researchgate.netcsic.es Intermolecular interactions, such as π-π stacking and hydrogen bonds, which govern the packing of the molecules in the crystal lattice, can also be identified and characterized. mkuniversity.ac.in This information is crucial for understanding the solid-state properties of the compound and for correlating its structure with its physical and chemical properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3060 (4) |

| b (Å) | 10.5048 (6) |

| c (Å) | 17.9795 (9) |

| β (°) | 100.598 (5) |

| Volume (ų) | 1542.00 (14) |

| Z | 4 |

Note: The crystallographic data presented is for an illustrative compound, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, to demonstrate the type of information obtained from X-ray crystallography. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of synthesized chemical compounds, enabling the separation of the target molecule from unreacted starting materials, byproducts, and other impurities. The assessment of a compound's purity is a critical step in its characterization, ensuring that the observed physicochemical and biological properties are attributable to the compound of interest. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, offering high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) stands as a powerful analytical tool for the separation, identification, and quantification of components within a mixture. Its application is crucial for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions. The technique's efficacy is rooted in the distribution of the analyte between a stationary phase, typically packed in a column, and a liquid mobile phase that is pumped through the column under high pressure.

In the context of analyzing aromatic and heterocyclic compounds such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica, C18), while the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Detailed Research Findings

While specific, validated HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally analogous compounds provide a strong foundation for developing a suitable analytical procedure. For instance, a robust RP-HPLC method has been developed and validated for a related chlorophenyl-containing heterocyclic compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.netpensoft.netresearchgate.net The chromatographic conditions established for this similar structure offer valuable parameters that can be adapted for the analysis of this compound.

The method for the analogous compound utilized a C18 column with isocratic elution. pensoft.netpensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is often preferred for its simplicity and robustness in quality control applications. The mobile phase consisted of a mixture of acetonitrile and a phosphate (B84403) buffer at a pH of 3.0, a common choice for ensuring the reproducibility of retention times for ionizable compounds by suppressing silanol (B1196071) interactions with the stationary phase and maintaining the analyte in a single ionic form. pensoft.netpensoft.netresearchgate.net

The selection of the detection wavelength is critical for achieving high sensitivity. For aromatic compounds containing chromophores, UV-Vis detection is standard. In the case of the related pyrrole (B145914) derivative, a detection wavelength of 225 nm was found to be optimal. pensoft.netpensoft.netresearchgate.net Given the presence of the nitroquinoline and chlorophenyl groups in the target compound, a similar UV region would likely provide strong absorbance.

The flow rate and column temperature are also key parameters that influence the efficiency and speed of the separation. A flow rate of 1.0 mL/min and a column temperature of 30 °C were employed for the analysis of the analogous compound, providing a balance between analysis time and resolution. pensoft.netpensoft.netresearchgate.net

Based on these findings for a structurally similar molecule, a proposed starting point for the HPLC analysis of this compound can be detailed. The following interactive data table summarizes the typical chromatographic conditions that would be applicable for the separation and purity assessment of this compound.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) |

| Column Dimensions | 150 mm x 4.6 mm i.d. |

| Particle Size | 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/Vis at 225 nm |

| Injection Volume | 10 µL |

The successful application of such a method would yield a chromatogram where this compound is separated from any impurities, appearing as a distinct peak with a characteristic retention time. The purity of the sample can then be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For method validation, parameters such as linearity, accuracy, precision, specificity, and robustness would need to be thoroughly evaluated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pensoft.netpensoft.netresearchgate.net

Computational and Theoretical Studies on 2 4 Chlorophenyl 3 Nitroquinoline

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iium.edu.myaps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule behaves in different environments, providing a dynamic picture of its conformational landscape and interactions with surrounding solvent molecules. iium.edu.my

For 2-(4-Chlorophenyl)-3-nitroquinoline, a key flexible feature is the single bond connecting the 4-chlorophenyl ring to the quinoline (B57606) core. Rotation around this bond gives rise to different spatial arrangements, or conformations. Conformational analysis, the study of the energetics of these different arrangements, is essential for understanding how the molecule might interact with biological targets. lumenlearning.comlibretexts.org MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. The most stable conformation is likely one that minimizes steric hindrance between the hydrogen atom on C5 of the quinoline ring and the ortho hydrogens of the chlorophenyl ring.

Furthermore, MD simulations are invaluable for studying how this compound interacts with solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe the formation and dynamics of solvation shells. These simulations can detail how water molecules orient themselves around the polar nitro group, forming potential hydrogen bonds, and how they interact with the hydrophobic surfaces of the aromatic rings. This provides a microscopic view of solubility and the influence of the solvent on conformational preferences. iium.edu.my While specific MD studies on this exact compound are not prevalent, the methodology has been successfully applied to similar complex heterocyclic structures to validate binding stability and interactions. nih.gov

Intermolecular Interaction Analysis

The way molecules pack in a solid state and interact with each other in solution is governed by a network of intermolecular forces. Understanding these interactions is critical for predicting crystal structures, solubility, and binding affinities.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions in three-dimensional space. wikipedia.org It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.orgnih.gov These interactions can be visualized as isosurfaces, which are color-coded to differentiate between attractive forces like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red). scielo.org.mx

For this compound, NCI analysis would be expected to reveal several key interactions:

π-π Stacking: Interactions between the aromatic systems of the quinoline ring and the 4-chlorophenyl ring of adjacent molecules.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds on the aromatic rings and the oxygen atoms of the highly polar nitro group.

C-H···N Interactions: Weak hydrogen bonds involving the nitrogen atom of the quinoline ring. rsc.org

Halogen-related Interactions: The chlorine atom on the phenyl ring can participate in C-H···Cl interactions. rsc.org

These varied interactions collectively contribute to the stability of the compound's solid-state structure. rsc.org

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal packing. nih.gov The surface is generated by partitioning the electron density of the crystal into molecular fragments, defining a unique space for each molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue areas show longer contacts. nih.govkayseri.edu.tr

The Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de*). The percentage contribution of different types of contacts to the total surface area can be precisely quantified. nih.gov

For molecules containing chlorophenyl groups, Hirshfeld analyses consistently show significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.govkayseri.edu.tr Based on the structure of this compound, a hypothetical breakdown of its intermolecular contacts is presented below.

Table 1: Predicted Intermolecular Contact Contributions for this compound via Hirshfeld Surface Analysis. This table is a hypothetical representation based on analyses of structurally similar compounds.

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the peripheries of the molecules. nih.govkayseri.edu.tr |

| C···H / H···C | ~25% | Corresponds to π-stacking and edge-to-face aromatic interactions between the quinoline and chlorophenyl rings. kayseri.edu.tr |

| O···H / H···O | ~10% | Primarily involves the oxygen atoms of the nitro group interacting with hydrogen atoms on neighboring molecules. |

| Cl···H / H···Cl | ~11% | Specific interactions involving the chlorine atom, which are significant in directing the crystal packing. nih.govkayseri.edu.tr |

| N···H / H···N | ~5% | Interactions involving the nitrogen atoms of the quinoline and nitro groups. |

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize specific properties of a molecule. They are widely used in computational chemistry and quantitative structure-activity relationship (QSAR) studies to predict the behavior and biological activity of compounds. nih.gov

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. wikipedia.orgopeneducationalberta.ca It is a crucial descriptor for predicting a drug's transport properties, such as its ability to permeate cell membranes. researchgate.net TPSA is calculated based on fragment contributions, avoiding the need for 3D conformational analysis. nih.gov

Calculated TPSA: 58.71 Ų echemi.com

This TPSA value suggests that this compound has favorable characteristics for membrane permeability. Molecules with a TPSA below 140 Ų are generally considered to have good potential for cell permeation. wikipedia.org Furthermore, a TPSA value below 90 Ų indicates a higher likelihood of crossing the blood-brain barrier. wikipedia.org

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity—its preference for a lipid (non-polar) environment versus an aqueous (polar) environment. It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (typically octanol) to its concentration in water. acdlabs.com

Calculated LogP: 4.99 echemi.com

A positive LogP value indicates that the compound is more soluble in lipids than in water (lipophilic). acdlabs.com The high LogP value of nearly 5 for this compound signifies strong lipophilicity. This suggests the compound would readily associate with lipid membranes but may have low aqueous solubility. While lipophilicity is important for crossing biological membranes, very high LogP values can sometimes be associated with poor absorption or metabolic instability. acdlabs.com

Table 2: Predicted Molecular Descriptors for this compound.

| Descriptor | Abbreviation | Calculated Value | Implication |

|---|---|---|---|

| Topological Polar Surface Area | TPSA | 58.71 Ų echemi.com | Good potential for cell membrane and blood-brain barrier penetration. wikipedia.org |

Rotatable Bonds

The conformational flexibility of a molecule is a critical factor in determining its interactions and physical properties. This flexibility is largely dictated by the number of rotatable bonds. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom at each end.

Table 1: Computed Rotatable Bond Data

| Property | Value | Reference |

| Rotatable Bond Count | 1 | nih.gov |

Theoretical Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, in particular, can exhibit significant NLO responses due to their potential for extensive π-conjugation and charge transfer. uobaghdad.edu.iq Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of these compounds. nih.govuobaghdad.edu.iq

The structure of this compound possesses key features that suggest potential NLO activity. It contains an electron-withdrawing nitro group (-NO2) and a π-electron-rich system composed of the quinoline and chlorophenyl rings. This arrangement facilitates intramolecular charge transfer (ICT), a fundamental requirement for second-order NLO activity.

Theoretical investigations on similar organic chromophores have shown that the NLO response is highly dependent on the charge transfer from a donor part of the molecule to an acceptor part via a π-conjugated spacer. nih.gov In this molecule, the chlorophenylquinoline system can act as the electron donor and π-bridge, while the nitro group serves as a strong electron acceptor.

DFT calculations are employed to determine key NLO-related parameters. nih.govnih.gov These include the first-order hyperpolarizability (β), which quantifies the second-order NLO response. TD-DFT (Time-Dependent DFT) calculations can further elucidate the electronic absorption spectra and the nature of the charge-transfer transitions that contribute to the NLO properties. nih.gov Studies on various organic molecules have demonstrated that the enhancement of NLO response is often linked to π → π* charge transfer transitions. nih.gov The presence of a solvent can also influence these properties, often leading to a slight enhancement of the NLO response compared to the molecule in a vacuum. nih.gov

Table 2: Key Concepts in Theoretical NLO Investigations

| Concept | Description | Relevance |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govuobaghdad.edu.iq | Used to calculate molecular orbitals and predict NLO properties like hyperpolarizability. nih.gov |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and an acceptor group within the same molecule. | A primary mechanism for generating NLO responses in organic molecules. nih.govnih.gov |

| First-Order Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response of a molecule. | A key predictor of a material's potential for applications like second-harmonic generation. nih.gov |

| π-Conjugated System | A system of connected p-orbitals with delocalized electrons in a molecule. | Acts as a bridge to facilitate charge transfer between donor and acceptor moieties. nih.gov |

Computational Studies of Reaction Mechanisms

Understanding the precise pathway of a chemical reaction is a central challenge in chemistry. Computational methods have become an indispensable tool for elucidating complex reaction mechanisms, providing insights into transition states and short-lived intermediates that are difficult or impossible to observe experimentally. mdpi.commdpi.com Quantum chemical calculations, particularly using DFT, allow for the mapping of reaction pathways atom-by-atom. mdpi.com

The synthesis of quinoline derivatives can occur through various routes, and computational studies can help clarify the preferred mechanism. For instance, the formation of heterocyclic systems often involves cycloaddition reactions or multi-step condensation processes. scielo.brnih.gov Computational analysis of these reaction mechanisms typically involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Vibrational Analysis: Characterizing the located stationary points to confirm them as minima (reactants, products, intermediates) or first-order saddle points (transition states).

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps in predicting the reaction kinetics and identifying the rate-determining step. scielo.br

For reactions like the synthesis of this compound, computational models can explore different plausible pathways, such as variations of the Friedländer synthesis or other cyclization strategies. These studies can reveal the influence of catalysts, solvents, and substituent effects on the reaction outcome and regioselectivity. scielo.br The analysis of reaction phases using computational tools can provide a detailed description of the electronic and geometric changes that occur during bond formation and cleavage.

Table 3: Methodologies in Computational Reaction Mechanism Studies

| Methodology | Purpose | Reference |

| DFT Calculations | To model the electronic structure and compute the energies of molecules along a reaction pathway. nih.gov | |

| Transition State Search | To locate the highest energy point along the reaction coordinate, which represents the kinetic barrier of a reaction step. | |

| Potential Energy Surface Mapping | To visualize the energy landscape of a reaction, identifying all possible intermediates and pathways. | |

| Molecular Electron Density Theory (MEDT) | To study the role of electron density changes in explaining the mechanism and selectivity of a reaction. nih.gov |

Biological Activities and Mechanistic Insights of 2 4 Chlorophenyl 3 Nitroquinoline and Its Analogs

Anticancer and Antiproliferative Activities

Quinazoline (B50416) derivatives are recognized as a crucial pharmacophore in the development of novel anticancer compounds. nih.gov The 4-anilinoquinazoline (B1210976) structure, in particular, has proven to be a valuable scaffold for creating inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The epidermal growth factor receptor (EGFR) is a member of the receptor protein tyrosine kinase family and plays a significant role in regulating cell growth, proliferation, and survival. nih.gov Abnormal activation of EGFR is linked to the development and progression of numerous cancers, making it a prime target for therapeutic intervention. mdpi.com

One of the key mechanisms of action for 2-(4-chlorophenyl)-3-nitroquinoline and its analogs is the inhibition of EGFR tyrosine kinase activity. These compounds, particularly those with a 4-anilinoquinazoline core, act as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov They function by competitively and reversibly binding to the ATP catalytic site of the kinase, thereby blocking its activity. nih.gov The binding is facilitated by the formation of hydrogen bonds between the quinazoline ring and key amino acid residues within the EGFR active site, such as Met793 and Thr766. mdpi.com

The strategic placement of substituents on the anilino-quinazoline scaffold is crucial for inhibitory potency. For instance, small, non-polar meta substituents on the aniline (B41778) ring have been shown to be particularly effective. nih.gov The presence of a chloro group, as in this compound, can contribute to enhanced inhibitory activity against EGFR.

Modulation of PI3K/mTOR Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical network that governs cell proliferation, growth, survival, and metabolism. nih.govresearchgate.net Dysregulation of this pathway is a frequent event in various human cancers. nih.govresearchgate.net

Quinazoline derivatives have been identified as promising inhibitors of the PI3K/Akt/mTOR pathway. researchgate.net The PI3K/mTOR signaling cascade is often activated downstream of receptor tyrosine kinases like EGFR. youtube.com Therefore, by inhibiting EGFR, this compound and its analogs can indirectly modulate and suppress the pro-survival signals transmitted through the PI3K/mTOR pathway. Dual inhibitors that target both PI3K and mTOR have been developed and show significant anti-proliferative effects. nih.gov

Induction of Apoptosis Pathways (e.g., ATG5-dependent autophagy)

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. nih.gov A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis.

The compound this compound and its analogs can trigger apoptosis through various mechanisms. One such mechanism involves the induction of autophagy, a cellular process of self-digestion. While autophagy can sometimes promote cell survival, in certain contexts, it can lead to autophagic cell death. oncotarget.com

Bcl-2 Inhibition

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. nih.govfrontiersin.org Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. frontiersin.orgnih.gov

Inhibiting the function of anti-apoptotic Bcl-2 proteins is a promising strategy in cancer therapy. nih.gov Small molecule inhibitors have been developed to disrupt the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members, thereby promoting apoptosis. nih.gov While direct inhibition of Bcl-2 by this compound has not been explicitly detailed in the provided context, compounds that induce apoptosis often do so by modulating the balance of Bcl-2 family proteins. For instance, some treatments can lead to the downregulation of Bcl-2, tipping the cellular balance towards apoptosis. mdpi.com

Efficacy Against Specific Cancer Cell Lines

The anticancer activity of this compound and its analogs has been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of efficacy.

| Cell Line | Cancer Type | Key Findings |

| MCF-7 | Breast Cancer | Quinazolinone derivatives have shown anti-proliferative effects. nih.gov |

| MDA-MB-468 | Breast Cancer | Azaglycophymine derivatives, a type of quinazolinone, induced non-apoptotic cell death. nih.gov |

| A431 | Skin Cancer | Used as a source for EGF-RTK enzyme to screen for inhibitors. nih.gov |

| HCT-116 | Colon Cancer | DW-8, a 4-anilinoquinazoline, showed high anticancer efficacy with an IC50 of 8.50 ± 2.53 µM. nih.gov PGA2 induced p53-independent apoptosis in HCT116 p53 null cells. mdpi.com |

| RKO | Colon Cancer | Not explicitly mentioned in the provided search results. |

| A2780 | Ovarian Cancer | Not explicitly mentioned in the provided search results. |

| HeLa | Cervical Cancer | PGA2-induced apoptosis is associated with the expression of BAX, SOX4, and c-Myc. mdpi.com |

| HEP-3B | Liver Cancer | Not explicitly mentioned in the provided search results. |

| A-375 | Melanoma | Not explicitly mentioned in the provided search results. |

Antimicrobial Activities

In addition to their anticancer properties, quinoline (B57606) and quinazoline derivatives have also been investigated for their antimicrobial activities. The search for new antimicrobial agents is critical due to the rise of antibiotic-resistant bacteria. nih.gov

Derivatives of quinoline have shown promise as antimicrobial agents. For instance, nitroxoline, a quinoline derivative, is known for its bacteriostatic activity against Escherichia coli. nih.gov The antimicrobial activity of these compounds can be influenced by various substituents. For example, the presence of a chloro group can enhance antibacterial activity against certain strains. turkjps.org Some furochromone-condensed quinoline scaffolds have exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic cefotaxime (B1668864) sodium. mdpi.com

The mechanism of antimicrobial action for quinoline derivatives can involve the inhibition of essential bacterial enzymes. For example, some compounds are thought to derive their antibacterial activity from their interaction with the FabH enzyme in bacteria. mdpi.com

| Compound Class | Key Findings |

| Quinoline Derivatives | Nitroxoline shows bacteriostatic activity against E. coli. nih.gov Furochromone-condensed quinolines show potent activity against Klebsiella pneumoniae, Escherichia coli, Streptococcus pyogenes, and Staphylococcus aureus. mdpi.com |

| Chlorinated Phenolic Compounds | Chlorinated thymol (B1683141) and carvacrol (B1668589) derivatives show higher antibacterial activities compared to their natural counterparts against S. aureus and P. aeruginosa. mdpi.com |

Antibacterial Spectrum and Efficacy (e.g., Escherichia coli, Staphylococcus aureus)

Quinoline derivatives have long been recognized for their antibacterial properties. The antibacterial activity of this class of compounds is often attributed to their ability to interfere with bacterial DNA synthesis by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The introduction of a nitro group and an aryl substituent at the 2- and 3-positions of the quinoline ring can modulate this activity.

| Compound/Analog | Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 2-Aryl-3-nitro-2H-chromene derivatives | Staphylococcus aureus (including MRSA) | 1–8 | nih.gov |

| 2-Aryl-3-(5-nitro-2-furyl) acrylamides | Staphylococcus aureus 6538p | Fair bacteriostatic activity | nih.gov |

| 2-Aryl-3-(5-nitro-2-furyl) acrylamides | Escherichia coli | Fair bacteriostatic activity | nih.gov |

Antifungal Properties

The antifungal potential of quinoline derivatives has been an area of active investigation. Diverse polyfunctionalized 2-(hetero)arylquinolines have been tested for their antifungal properties against clinically important fungi. nih.gov Among these, certain derivatives have displayed notable activity, particularly against dermatophytes. nih.gov

One study on 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), a compound sharing the chlorophenyl moiety, demonstrated antifungal activity against Candida albicans. nih.gov This suggests that the 4-chlorophenyl group might contribute to the antifungal efficacy of heterocyclic compounds. The mechanism of antifungal action for many quinoline derivatives is thought to involve the disruption of fungal cell membrane integrity and inhibition of essential enzymes.

Antitubercular Potential (e.g., Mycobacterium tuberculosis)

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. Quinoline-containing compounds have emerged as a promising class of antitubercular agents. While direct studies on this compound are lacking, research on analogous structures provides compelling evidence of their potential.

A series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were synthesized and evaluated for their effectiveness against various tuberculosis strains, including Mycobacterium tuberculosis. frontiersin.org Several of these molecules showed potential as inhibitors of M. tuberculosis, with compound 5f , identified as 2-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzo[b]pyridine-4-carboxylic acid, exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. nih.gov Another compound in the series, 5n , which also contains a 4-chlorophenyl substituent, demonstrated the highest activity with a MIC of 12.5 μg/mL against M. tuberculosis. frontiersin.org

Furthermore, a study on 2,3-dihydroquinazolin-4(1H)-one derivatives, which share structural similarities with quinolines, showed that compounds with a di-substituted aryl moiety (containing halogens) at the 2-position exhibited a MIC of 2 µg/mL against the M. tuberculosis strain H37Rv. nih.gov These findings highlight the importance of the aryl substituent in the antitubercular activity of these heterocyclic systems.

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzo[b]pyridine-4-carboxylic acid (5f) | Mycobacterium tuberculosis | 62.5 µg/mL | nih.gov |

| Compound 5n (6-chloroquinoline with a 4-chlorophenyl substituent) | Mycobacterium tuberculosis | 12.5 µg/mL | frontiersin.org |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives (with di-substituted aryl moiety) | Mycobacterium tuberculosis H37Rv | 2 µg/mL | nih.gov |

Antiviral Activities (e.g., HIV-1 Integrase Inhibition)

The quinoline scaffold is a key component in several antiviral agents. A significant area of research has been the development of quinoline-based inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com These inhibitors can act allosterically, binding to the integrase dimer interface and triggering an aberrant multimerization of the enzyme, which ultimately blocks viral replication.

While there is no specific data on this compound as an HIV-1 integrase inhibitor, studies on multi-substituted quinolines have provided valuable structure-activity relationship insights. For instance, the presence of a 4-chlorophenyl group at the 4-position of the quinoline ring has been shown to confer potent antiviral properties. nih.gov This suggests that the 2-(4-Chlorophenyl) substitution in the title compound could also be favorable for antiviral activity.

Antimalarial Activities

Quinolines have historically been a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and amodiaquine (B18356) being prominent examples. nih.gov The 4-aminoquinoline (B48711) scaffold is particularly important for antimalarial activity, primarily through the inhibition of hemozoin formation, which is crucial for the parasite's survival. nih.gov

While direct antimalarial data for this compound is unavailable, research on related structures is informative. For example, a hybrid of 4-aminoquinoline and pyrano[2,3-c]pyrazole containing a 3-(4-chlorophenyl) group showed potential antimalarial activity against the liver stage of Plasmodium berghei. nih.gov Additionally, 3-arylquinoxaline-2-carbonitrile 1,4-dioxide derivatives, where the aryl group can be a chlorophenyl substituent, have been investigated as active compounds against malaria. nih.govresearchgate.net

| Compound/Analog | Parasite Strain | Activity | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-1-[({4-[(6-methyoxyquinolin-8-yl)amino]pentyl}carbomyl) pyrazole (B372694) derivative | Plasmodium berghei (liver stage) | Potential antimalarial activity | nih.gov |

| 3-Arylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | Plasmodium falciparum | Active | nih.govresearchgate.net |

Central Nervous System Activities

The quinoline and related heterocyclic systems have been explored for their potential effects on the central nervous system, including anticonvulsant properties. While no direct studies on the anticonvulsant activity of this compound have been reported, research on related nitroquinoline and quinoline derivatives provides a basis for potential activity.

For instance, a study on substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives was conducted to evaluate their anticonvulsant properties. nih.gov The findings indicated that certain modifications to the quinoline structure could lead to significant anticonvulsant effects. nih.gov Another study on N-Mannich bases derived from pyrrolidine-2,5-dione used 4-nitroquinoline-N-oxide as a standard mutagen in their assays, indicating the relevance of the nitroquinoline structure in biological testing related to CNS activity. nih.gov These studies suggest that the nitroquinoline scaffold, as present in this compound, could potentially interact with CNS targets relevant to seizure activity.

| Compound/Analog | Test Model | Activity | Reference |

|---|---|---|---|

| Substituted quinoline-2(1H)-one derivatives | Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests | Increased anticonvulsant effects | nih.gov |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | Anti-MES and anti-PTZ tests | ED50 of 27.4mg/kg and 22.0mg/kg, respectively | nih.gov |

Wechselwirkungen mit Neurotransmitter-Rezeptoren (z. B. GABA-A-Rezeptoren)

Die inhibitorische Signalübertragung im Zentralnervensystem wird maßgeblich durch synaptische und extrasynaptische γ-Aminobuttersäure-Typ-A-Rezeptoren (GABAARs) reguliert, die eine phasische bzw. tonische Hemmung vermitteln. Diese beiden GABAAR-Subtypen unterscheiden sich in ihrer Funktion, Ligandensensitivität und physiologischen Eigenschaften. Entscheidend ist, dass sie unterschiedliche α-Untereinheiten-Isoformen enthalten: synaptische GABAARs enthalten die α1–3-Untereinheiten, während extrasynaptische GABAARs die α4–6-Untereinheiten enthalten.

Untersuchungen an endogenen α1- und α4-haltigen GABAARs aus dem Vorderhirn von Mäusen haben gezeigt, dass die α1- und α4-Untereinheiten getrennte Populationen von GABAARs bilden und mit unterschiedlichen Sätzen von Bindungsproteinen interagieren. nih.gov Die β3-Untereinheit, die sowohl mit den α1- als auch mit den α4-Untereinheiten co-purifiziert wird, weist unterschiedliche Phosphorylierungsniveaus an den Serinen 408 und 409 (S408/9) zwischen den beiden Rezeptorsubtypen auf. nih.gov Diese Phosphorylierung spielt eine entscheidende Rolle bei der Bestimmung der subtypenspezifischen Assemblierung von α1- und α4-haltigen GABAARs. nih.gov

Die α4-Untereinheit des GABAA-Rezeptors ist in hohen Konzentrationen im Thalamus und im Gyrus dentatus des Hippocampus zu finden. caymanchem.com Knockdown-Studien des Gens, das für die α4-Untereinheit kodiert, hemmen die tonische Inhibition in thalamischen Relaisneuronen. caymanchem.com Dies unterstreicht die Bedeutung der α4-Untereinheit für die neuronale Hemmung in bestimmten Gehirnregionen.

Obwohl direkte Studien zur Bindung von 2-(4-Chlorphenyl)-3-nitrochinolin an GABA-A-Rezeptoren begrenzt sind, deuten die unterschiedlichen Zusammensetzungen und regulatorischen Mechanismen der GABA-A-Rezeptor-Subtypen auf potenzielle selektive Interaktionen hin. Die Ähnlichkeit von Chinolin-basierten Molekülen mit bekannten Liganden von Neurotransmitter-Rezeptoren legt nahe, dass Analoga von 2-(4-Chlorphenyl)-3-nitrochinolin als Modulatoren dieser Rezeptoren wirken könnten, was weitere Untersuchungen zur Aufklärung ihrer spezifischen Bindungsaffinitäten und funktionellen Auswirkungen rechtfertigt.

Enzymhemmung im Zusammenhang mit dem Neurotransmitter-Stoffwechsel

Die Modulation der Neurotransmitter-Spiegel durch Enzymhemmung ist eine Schlüsselstrategie bei der Behandlung von neurologischen Störungen. Enzyme wie die Monoaminoxidase (MAO) und die Acetylcholinesterase (AChE) sind primäre Ziele für die Entwicklung von Medikamenten.

Monoaminoxidase (MAO)-Hemmung:

Die MAO-Enzyme (MAO-A und MAO-B) sind für den Abbau von Monoamin-Neurotransmittern wie Dopamin verantwortlich. Die Hemmung der MAO-B ist besonders relevant für die Behandlung der Parkinson-Krankheit, da sie den Dopaminspiegel im Gehirn erhöht. nih.gov Studien haben gezeigt, dass bestimmte C5-substituierte 2-Acetylphenol-Analoga potente und selektive MAO-B-Inhibitoren sind. nih.gov Die Einführung einer Benzyloxy-Gruppe an der C5-Position des 2-Acetylphenol-Rings ist besonders vorteilhaft für die MAO-B-Hemmung. nih.gov Verbindungen wie Curcumin und sein Metabolit Tetrahydrocurcumin haben ebenfalls eine signifikante Hemmung der MAO-B-Aktivität gezeigt, was zu einer Umkehrung der durch MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin) induzierten Dopamin- und DOPAC-Verarmung führt. nih.gov

Acetylcholinesterase (AChE)-Hemmung:

AChE-Inhibitoren werden zur symptomatischen Behandlung der Alzheimer-Krankheit eingesetzt, indem sie den Abbau von Acetylcholin verlangsamen. nih.govnih.gov Viele dieser Inhibitoren interagieren auch mit der Butyrylcholinesterase (BChE). nih.govnih.gov Die duale Hemmung von AChE und BChE gilt als vielversprechende Strategie zur Behandlung neurologischer Störungen. nih.gov Allicin, eine Verbindung aus Knoblauch, hemmt AChE stark und BChE schwach in einer konzentrationsabhängigen Weise. nih.gov Synthetische Medikamente wie Tacrin hemmen sowohl AChE als auch BChE wirksam. nih.gov

Obwohl spezifische Daten zur Hemmung von MAO oder AChE durch 2-(4-Chlorphenyl)-3-nitrochinolin selbst begrenzt sind, legt die strukturelle Ähnlichkeit von Chinolin-Derivaten mit bekannten Enzym-Inhibitoren nahe, dass seine Analoga potenzielle Kandidaten für die Entwicklung neuer Inhibitoren sein könnten, die auf den Neurotransmitter-Stoffwechsel abzielen.

Weitere pharmakologische Modulationen

Entzündungshemmende und schmerzstillende Wirkungen

Chinolin-Derivate haben vielversprechende entzündungshemmende und schmerzstillende Eigenschaften gezeigt. Eine neue nicht-steroidale Verbindung, Y-23023, zeigte in akuten, subakuten und chronischen Schmerzmodellen bei Ratten eine dosisabhängige Hemmung von Hyperalgesie und Ödemen. nih.gov Insbesondere war die schmerzstillende Wirkung von Y-23023 nicht nur eine Folge seiner entzündungshemmenden Aktivität, sondern deutete auf einen peripheren analgetischen Effekt hin, der durch die Hemmung der Prostaglandin-Produktion vermittelt wird. nih.gov In Studien, in denen akute und subakute Schmerzen unterdrückt wurden, war Y-23023 wirksamer als Diclofenac-Natrium, Indomethacin und Loxoprofen-Natrium. nih.gov

Ein weiteres synthetisches Molekül, 2-Phenyl-4-p-chlorphenyl-thiazol-5-yl-essigsäure, zeigte ebenfalls entzündungshemmende und schmerzstillende Wirkungen. nih.gov Darüber hinaus zeigte ein synthetisches Analogon von Isochinolin-Alkaloiden, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisochinolin-Hydrochlorid, eine ausgeprägte analgetische und entzündungshemmende Aktivität. biomedpharmajournal.org In einem Formalin-Arthritis-Modell bei Ratten war die entzündungshemmende Wirkung dieser Verbindung in einer Dosis von 0,5 mg/kg 3,3-mal höher als die des Referenzmedikaments Diclofenac-Natrium. biomedpharmajournal.org

Diese Ergebnisse deuten darauf hin, dass die Chinolin- und Isochinolin-Strukturen wertvolle Gerüste für die Entwicklung neuer, potenter nicht-narkotischer Analgetika mit signifikanter entzündungshemmender Aktivität sind.

Antioxidative Mechanismen

Antioxidantien wirken über verschiedene Mechanismen, um Zellen vor Schäden durch freie Radikale zu schützen. Dazu gehören die Verzögerung oder Hemmung der Produktion freier Radikale, das Abfangen freier Radikale, die Umwandlung freier Radikale in weniger toxische Verbindungen und die Unterbrechung von Kettenreaktionsausbreitungen. nih.gov Die antioxidative Aktivität von Verbindungen wird oft durch ihre Fähigkeit bestimmt, Wasserstoffatome abzugeben (Hydrogen Atom Transfer, HAT) oder durch einen schrittweisen Prozess des Elektronentransfers gefolgt von einem Protonentransfer (Single Electron Transfer followed by Proton Transfer, SET-PT). frontiersin.org

Studien an verschiedenen chemischen Klassen haben die Bedeutung spezifischer struktureller Merkmale für die antioxidative Wirkung aufgezeigt. Bei 1,3,4-Oxadiazol-Derivaten wurde festgestellt, dass elektronenspendende Gruppen wie Amine an den Phenylringen die antioxidative Aktivität signifikant erhöhen. frontiersin.org Die Anwesenheit von Stickstoff- und Schwefelatomen im Thieno[2,3-d]pyrimidin-Kern deutet ebenfalls auf ein potenzielles antioxidatives Potenzial durch Mechanismen wie HAT und SET-PT hin. frontiersin.org

Bei Cumarinen und ihren Analoga wurde die antioxidative Aktivität ebenfalls untersucht. Die Glykosylierung von Anthocyanidinen, einer Klasse von Flavonoiden, kann ihre antioxidative Aktivität entweder verringern, indem sie die Aglykone sterisch hindert, oder je nach Art des Anthocyanidins und des Zuckers erhöhen. mdpi.com Einige Cumarin-Thiosemicarbazone, die ein Katechol-Motiv tragen, zeigten eine signifikante antioxidative Aktivität, die auf das Vorhandensein von zwei benachbarten phenolischen Gruppen zurückgeführt wurde. mdpi.com

Phytochemikalien wie Polyphenole und Carotinoide sind die Hauptverantwortlichen für die antioxidativen Eigenschaften vieler Pflanzen. nih.gov Sie können die Zellproliferation hemmen und den Zelltod von Krebszellen induzieren. nih.gov Diese Verbindungen schützen auch vor UV-Strahlung-induzierten Entzündungen, oxidativem Stress und DNA-Schäden. nih.gov

Struktur-Aktivitäts-Beziehungsstudien (SAR) für identifizierte biologische Ziele

Struktur-Aktivitäts-Beziehungsstudien (SAR) sind entscheidend für die Optimierung von Leitstrukturen zu potenten und selektiven Medikamentenkandidaten. Bei Chinolin-Derivaten, die auf den epidermalen Wachstumsfaktorrezeptor (EGFR) abzielen, haben sich bestimmte strukturelle Modifikationen als vorteilhaft für die Hemmaktivität erwiesen. mdpi.com Die Einführung von elektronenspendenden Gruppen an den Positionen 6 und 7 des Chinolin-Kerns erhöhte die Aktivität der Verbindungen. mdpi.com Eine 3,4-Disubstitution am Anilin-Ring steigerte die Aktivität am EGFR noch weiter. mdpi.com

Für Inhibitoren des Dopamin-Transporters (DAT) auf Tropan-Basis zeigten SAR-Studien, dass S-(+)-Isomere eine höhere DAT-Affinität aufweisen. nih.gov Bei einer Reihe von 3α-[Bis(4-fluorphenyl)methoxy]tropanen war die S-(+)-Konfiguration für eine hohe DAT-Bindungsaffinität entscheidend. nih.gov

Im Bereich der Inhibitoren der Monoaminoxidase (MAO) zeigten Studien mit 2-Acetylphenol-Analoga, dass eine Substitution an der C5-Position für die MAO-B-Hemmung erforderlich ist, wobei ein Benzyloxy-Substituent besonders günstig ist. nih.gov

Bei der Entwicklung von Inhibitoren für Equilibrative Nukleosid-Transporter (ENTs) wurde eine Reihe von Analoga von FPMINT (4-((4-(2-Fluorphenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amin) untersucht. frontiersin.org Die Modifikation des N-Naphthalin- und des Phenyl-Anteils führte zur Identifizierung von Verbindungen mit verbesserter Potenz und Selektivität für ENT2. frontiersin.org

Diese Beispiele verdeutlichen, wie systematische strukturelle Veränderungen an einer Leitverbindung zu einem tieferen Verständnis der molekularen Wechselwirkungen mit dem Zielprotein führen und die Entwicklung von wirksameren und selektiveren Wirkstoffen leiten können.

Molekulares Docking und In-silico-Zielidentifikation

Molekulares Docking ist eine computergestützte Methode, die verwendet wird, um die Interaktion zwischen einem kleinen Molekül (Ligand) und einem Protein vorherzusagen. nih.govmdpi.com Diese Technik ist von unschätzbarem Wert bei der Identifizierung potenzieller Wirkstoffkandidaten, indem sie deren Bindungsaffinität an Zielproteine vorhersagt. mdpi.com

Anwendungen des molekularen Dockings:

Identifizierung von Zielproteinen: Beim "Reverse Docking" wird die Fähigkeit einer oder weniger Verbindungen bewertet, an einen großen Datensatz von Proteinen zu binden. nih.gov Diese Strategie ist nützlich, um molekulare Ziele für bioaktive Verbindungen ohne bekanntes Ziel zu identifizieren, neue molekulare Mechanismen vorzuschlagen und alternative Indikationen für Medikamente zu finden. nih.gov

Vorhersage der Bioaktivität: In-silico-Studien können die potenzielle Bioaktivität von Verbindungen aufdecken. Eine Studie zu 2H-Thiopyrano[2,3-b]chinolin-Derivaten zeigte durch molekulares Docking eine hohe Bindungsaffinität und günstige Wechselwirkungen mit dem Protein CB1a, was auf eine potenzielle Antitumorwirkung hindeutet. nih.gov

Entwurf von Multi-Target-Inhibitoren: Computergestützte Methoden unterstützen die Entwicklung von Inhibitoren, die auf mehrere Ziele gleichzeitig wirken. nih.gov Beispielsweise wurden durch In-silico-Screening Verbindungen identifiziert, die gleichzeitig auf Acetylcholinesterase (AChE), Histon-Deacetylase 2 (HDAC2) und Monoaminoxidase B (MAO-B) abzielen, was für die Behandlung neurodegenerativer Erkrankungen relevant ist. nih.gov

Beispieldaten aus Docking-Studien:

| Verbindung/Derivat | Zielprotein | Bindungsaffinität (kcal/mol) | Interagierende Aminosäuren | Referenz |

|---|---|---|---|---|

| Thiopyrano[2,3-b]chinolin-Derivate | CB1a (PDB ID: 2IGR) | -5.3 bis -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9 | nih.gov |

Molekulares Docking und andere In-silico-Ansätze beschleunigen den Prozess der Wirkstoffentdeckung erheblich, indem sie die Anzahl der Verbindungen, die für teure und zeitaufwändige In-vitro- und In-vivo-Tests synthetisiert und bewertet werden müssen, reduzieren. nih.govamazonaws.com

Tabelle der erwähnten Verbindungen

| Verbindungsname | CAS-Nummer |

| 2-(4-Chlorphenyl)-3-nitrochinolin | Nicht verfügbar |

| 3-Amino-4-(2-chlorphenyl)-6-nitrochinolin-2(1H)-on | 55198-89-5 |

| 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisochinolin-Hydrochlorid | Nicht verfügbar |

| 2-Phenyl-4-p-chlorphenyl-thiazol-5-yl-essigsäure | Nicht verfügbar |

| Y-23023 | Nicht verfügbar |

| Curcumin | 458-37-7 |

| Tetrahydrocurcumin | 36062-04-1 |

| Allicin | 539-86-6 |

| Tacrin | 321-64-2 |

| Diclofenac-Natrium | 15307-79-6 |

| Indomethacin | 53-86-1 |

| Loxoprofen-Natrium | 80382-23-6 |

| 4-((4-(2-Fluorphenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amin (FPMINT) | Nicht verfügbar |

Future Research Directions and Potential Applications

Rational Design of Novel 2-(4-Chlorophenyl)-3-nitroquinoline Derivatives for Enhanced Potency and Selectivity

The core structure of this compound serves as a promising template for the rational design of new, more potent, and selective therapeutic agents. nih.gov The process of lead optimization can be systematically applied to this molecule to enhance its desired biological effects while minimizing off-target interactions. nih.gov

Future research could focus on modifying the key structural components of the molecule:

The 2-(4-chlorophenyl) group: The chlorine atom on the phenyl ring can be moved to the ortho or meta positions, or replaced with other halogens (fluorine, bromine) or electron-withdrawing/donating groups. These changes would modulate the electronic properties and steric bulk of this part of the molecule, potentially influencing its binding affinity to biological targets.

The 3-nitro group: The nitro group is a strong electron-withdrawing group and a known pharmacophore in many bioactive compounds. nih.gov Its reduction to an amino group or replacement with other substituents like cyano or acetyl groups could lead to derivatives with different biological profiles.